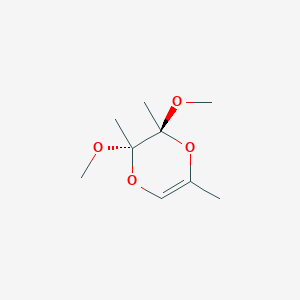
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- is a chemical compound with a unique structure that includes a dioxin ring substituted with methoxy and methyl groups
Preparation Methods
The synthesis of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- typically involves the reaction of biacetyl with methanol under acidic conditions to form the dioxane ring. This is followed by selective methylation to introduce the methyl groups at the desired positions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- involves its ability to undergo cycloaddition reactions, forming stable intermediates that can be further transformed into useful products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds include:
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: Used as a precursor for 2,3-dimethylene-1,4-dioxane.
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones: Undergoes similar oxidation and substitution reactions.
1,4-Dioxin, 2,3-dihydro-: A simpler structure without the additional methoxy and methyl groups.
The uniqueness of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
835640-77-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethoxy-2,3,5-trimethyl-1,4-dioxine |
InChI |
InChI=1S/C9H16O4/c1-7-6-12-8(2,10-4)9(3,11-5)13-7/h6H,1-5H3/t8-,9-/m0/s1 |
InChI Key |
JKLDAEGUISTBFC-IUCAKERBSA-N |
Isomeric SMILES |
CC1=CO[C@]([C@@](O1)(C)OC)(C)OC |
Canonical SMILES |
CC1=COC(C(O1)(C)OC)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















